molecular formula C19H13ClO B13872433 3-(2-Chlorophenyl)-1-naphthalen-1-ylprop-2-en-1-one CAS No. 36203-42-6

3-(2-Chlorophenyl)-1-naphthalen-1-ylprop-2-en-1-one

Cat. No.: B13872433
CAS No.: 36203-42-6
M. Wt: 292.8 g/mol
InChI Key: VCEPBNDYZZBYQS-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-naphthalen-1-ylprop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorophenyl group and a naphthyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-naphthalen-1-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 1-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-naphthalen-1-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-1-naphthalen-1-ylprop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-naphthalen-1-ylprop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzymes and other proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1-naphthalen-1-ylprop-2-en-1-one
  • 3-(4-Chlorophenyl)-1-naphthalen-1-ylprop-2-en-1-one
  • 3-(2-Bromophenyl)-1-naphthalen-1-ylprop-2-en-1-one

Uniqueness

3-(2-Chlorophenyl)-1-naphthalen-1-ylprop-2-en-1-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

CAS No.

36203-42-6

Molecular Formula

C19H13ClO

Molecular Weight

292.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-1-naphthalen-1-ylprop-2-en-1-one

InChI

InChI=1S/C19H13ClO/c20-18-11-4-2-7-15(18)12-13-19(21)17-10-5-8-14-6-1-3-9-16(14)17/h1-13H

InChI Key

VCEPBNDYZZBYQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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